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Compound of Interest

Compound Name: 3-(3-Fluorophenyl)cyclopentanone
Cat. No.: B8773382
Get Quote

Introduction & Cheminformatics Profile

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic and
aromatic ring systems is a fundamental tactic for optimizing pharmacokinetic properties. 3-(3-
Fluorophenyl)cyclopentanone (CAS: 143589-71-3) serves as a highly versatile, privileged
building block for the synthesis of complex active pharmaceutical ingredients (APIs), including
kinase inhibitors and CNS-active therapeutics[1][2]. The core cyclopentanone ring provides a
rigidified vector for 3D spatial projection, while the meta-fluoro substitution on the phenyl ring
enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulating
the compound's lipophilicity (logP).

To ensure unambiguous structural identification across chemical databases and in silico
modeling platforms, the core cheminformatics identifiers are summarized in Table 1.

Table 1: Quantitative Cheminformatics & Structural Data
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Property Value

IUPAC Name 3-(3-fluorophenyl)cyclopentan-1-one

CAS Registry Number 143589-71-3[1]

Canonical SMILES 0O=C1CCC(c2cccc(F)c2)C1[3]

InChlKey PTVZUCNAEPFXRE-UHFFFAOYSA-N[3][4]
Molecular Formula C11H11FO[4]

Molecular Weight 178.20 g/mol [4]

Topological Polar Surface Area (TPSA) 17.1 A2

Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)

Synthetic Methodology: The Hayashi-Miyaura
Reaction

The most robust and stereochemically controllable method for synthesizing 3-
arylcyclopentanones is the rhodium-catalyzed asymmetric 1,4-conjugate addition of arylboronic
acids to

-unsaturated enones, widely known as the Hayashi-Miyaura reaction[5].

Mechanistic Causality & Reagent Selection

o Catalyst Selection: Rhodium(l) complexes, such as

(coe = cyclooctene), are preferred over palladium or copper due to their exceptional
functional group tolerance and their resistance to competitive 1,2-addition or non-catalyzed
background reactions[5].

o Ligand Architecture: The use of chiral bidentate ligands, such as (R)-BINAP or chiral
phosphoramidites (e.g., N-Me-BIPAM), dictates the facial selectivity of the migratory insertion
step, enabling the synthesis of highly enantioenriched products (>95% ee)[6][7].

e The Role of Base: A critical, often misunderstood component is the aqueous base (e.g., KOH
or K2COs). The base is not merely an acid scavenger; it actively cleaves the chloride-bridged
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rhodium dimer to generate the active

species. The hydroxo ligand is mechanistically obligatory for the transmetalation of the
arylboronic acid[7].

Catalytic Cycle

The reaction proceeds through a well-defined sequence: Transmetalation, Olefin Coordination,
Migratory Insertion (the enantiodetermining step), and Hydrolysis.
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Figure 1: Catalytic cycle of the Rhodium-catalyzed Hayashi-Miyaura conjugate addition.

Experimental Protocol: Asymmetric Synthesis

The following protocol outlines a self-validating, scalable system for the synthesis of (R)-3-(3-
fluorophenyl)cyclopentanone.

Materials Required

e Substrate: 2-Cyclopenten-1-one (1.0 equiv, 10.0 mmol)

Nucleophile: 3-Fluorophenylboronic acid (1.5 equiv, 15.0 mmol)

Catalyst Precursor:

(2.5 mol%)

Chiral Ligand: (R)-BINAP (5.5 mol%)

Base: KOH (0.1 equiv, 1.0 mmol, as a 1.0 M aqueous solution)

Solvent: 1,4-Dioxane / H20 (10:1 v/v, degassed)

Step-by-Step Methodology

o Catalyst Pre-Activation (Inert Atmosphere): In an oven-dried Schlenk flask purged with
argon, charge

and (R)-BINAP. Add 10 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature
for 30 minutes. Causality: This incubation period ensures complete ligand exchange,
displacing the labile cyclooctene ligands to form the active chiral rhodium complex.

o Base and Reagent Introduction: Add the aqueous KOH solution to the flask. Stir for 5
minutes to generate the

intermediate. Subsequently, add 3-fluorophenylboronic acid, followed by 2-cyclopenten-1-
one.

o Reaction Execution: Heat the reaction mixture to 50 °C. Causality: While some highly active
phosphoramidite ligands permit room-temperature reactions[6], BINAP systems typically
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require mild heating to overcome the activation barrier of the transmetalation step without
promoting thermal degradation of the boronic acid.

 In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 4:1).
The starting 2-cyclopenten-1-one is strongly UV-active and stains heavily with KMnOa. The
product, 3-(3-fluorophenyl)cyclopentanone, will appear as a new, less polar UV-active
spot. Complete consumption of the enone (typically 4-6 hours) validates reaction completion.

e Quenching and Workup: Cool the mixture to room temperature and quench with saturated
agueous NHa4ClI (10 mL) to neutralize the base and destroy any remaining active
organometallic species. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the
combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate under
reduced pressure.

 Purification: Purify the crude residue via flash column chromatography on silica gel (gradient
elution: 5% to 15% EtOAc in Hexanes) to afford the pure ketone as a clear to pale-yellow oil.

Analytical Characterization

To confirm the structural integrity and enantiomeric purity of the synthesized 3-(3-
fluorophenyl)cyclopentanone, the following analytical suite must be employed:

e 1H NMR (400 MHz, CDCIs): The diagnostic signal is the multiplet corresponding to the
methine proton at the C3 position. Expect a complex multiplet at

3.35-3.45 ppm (1H, m). The aromatic region will display characteristic splitting due to H-F
coupling (

6.90-7.35 ppm, 4H, m).

e 13C NMR (100 MHz, CDCIs): The carbonyl carbon will appear downfield at approximately

218 ppm. The C-F coupling will be evident in the aromatic carbons, particularly C3' (d,
Hz) and the adjacent ortho/para carbons exhibiting
and

couplings.
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» Chiral HPLC: Enantiomeric excess (ee) is determined using a chiral stationary phase (e.g.,
Daicel Chiralcel OD-H or Chiralpak AD-H). Elution with Hexane/lsopropanol (typically 95:5 or
98:2) at 1.0 mL/min will resolve the (R) and (S) enantiomers. A successful asymmetric
synthesis using (R)-BINAP should yield an ee > 95%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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